4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that features a benzimidazole core, an oxadiazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzimidazole derivative with an appropriate nitrile oxide precursor.
Formation of the Pyrrole Moiety: The pyrrole ring can be formed by cyclization reactions involving suitable precursors such as α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or viral replication.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth or viral replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid.
Oxadiazole Derivatives: Compounds such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl derivatives.
Uniqueness
4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of benzimidazole, oxadiazole, and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H18N6O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H18N6O2/c1-10-19-14(25-22-10)7-4-8-23-9-13(24)15(16(23)18)17-20-11-5-2-3-6-12(11)21-17/h2-3,5-6,18,24H,4,7-9H2,1H3,(H,20,21) |
InChI Key |
VJUWPBSHPRVJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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